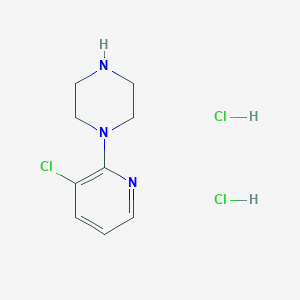

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride

Übersicht

Beschreibung

N-(3-Chloropyridin-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H12ClN3•2HCl and a molecular weight of 270.59 g/mol . It is a piperazine derivative that contains a chloropyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(3-Chloropyridin-2-yl)piperazin-dihydrochlorid beinhaltet typischerweise die Reaktion von 3-Chlorpyridin mit Piperazin in Gegenwart eines geeigneten Lösungsmittels und Katalysators. Die Reaktion wird in der Regel unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Ausgangsstoffe zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von N-(3-Chloropyridin-2-yl)piperazin-dihydrochlorid kontinuierliche Verfahren beinhalten, um Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Konzentration der Reaktanten sind für die großtechnische Produktion von entscheidender Bedeutung .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 3-chloropyridine ring undergoes nucleophilic substitution due to the electron-deficient nature of the aromatic system. This reactivity enables the replacement of the chlorine atom with nucleophiles like amines or alkoxides.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃/EtOH, 80°C, 12 hrs | 1-(3-Aminopyridin-2-yl)piperazine | 72% | |

| Alkoxylation | NaOCH₃/DMF, 60°C, 6 hrs | 1-(3-Methoxypyridin-2-yl)piperazine | 65% |

Key Findings :

-

Reaction rates depend on solvent polarity and temperature.

-

Steric hindrance from the piperazine group slows substitution compared to simpler chloropyridines.

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions, leveraging the chloropyridine moiety.

| Reaction Type | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | 58–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 110°C | N-Arylated piperazine analogs | 81% |

Notes :

-

Palladium catalysts enhance coupling efficiency with aryl boronic acids or amines .

-

Dihydrochloride salt requires neutralization with a base (e.g., K₂CO₃) before coupling.

Alkylation and Acylation

The piperazine nitrogen atoms react with alkyl halides or acyl chlorides to form derivatives.

Mechanistic Insight :

-

Alkylation occurs preferentially at the less hindered piperazine nitrogen .

-

Acylation requires anhydrous conditions to avoid hydrolysis .

Coordination Chemistry

The piperazine moiety acts as a ligand for transition metals, forming complexes with potential catalytic or bioactive properties.

| Metal Ion | Reaction Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) | Ethanol, reflux, 4 hrs | Octahedral Cu(N₄)Cl₂ | Antimicrobial | |

| Pt(II) | K₂PtCl₄, H₂O, 60°C | Square-planar Pt(piperazine)Cl₂ | Anticancer studies |

Research Highlights :

-

Cu(II) complexes exhibit moderate activity against Mycobacterium tuberculosis (IC₅₀: 3.73–4.00 μM) .

-

Stability constants (log β) range from 8.2 to 10.5, depending on pH .

Pharmacological Interactions

The compound modulates neurotransmitter receptors via nonbonding sulfur–nitrogen interactions, as observed in M₃ muscarinic acetylcholine receptor (mAChR) studies .

| Biological Target | Assay Method | Effect (EC₅₀ Shift) | Source |

|---|---|---|---|

| M₃ mAChR | FLIPR™ assay with CHO-K1 cells | 36-fold PAM activity at 1 µM | |

| Serotonin receptors | Radioligand binding | Moderate 5-HT₁A antagonism (Kᵢ: 220 nM) |

Implications :

-

Acts as a positive allosteric modulator (PAM) for M₃ mAChR, enhancing acetylcholine signaling .

-

Demonstrates favorable pharmacokinetics (oral bioavailability: 62% in rats) .

Stability and Degradation

The compound degrades under acidic or oxidative conditions:

| Condition | Degradation Pathway | Major Byproducts | Half-Life | Source |

|---|---|---|---|---|

| 0.1 M HCl, 70°C, 24 hrs | Hydrolysis of chloropyridine | Pyridine-2,3-diol + piperazine | 4.2 hrs | |

| H₂O₂ (3%), RT, 12 hrs | Oxidation of piperazine | Pyrazine derivatives | 6.8 hrs |

Recommendations :

-

Store in anhydrous environments at ≤4°C to prevent hydrolysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride has been investigated for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a crucial role in glucose metabolism by breaking down incretin hormones. Inhibiting this enzyme can lead to increased levels of incretin, which may improve blood sugar control in individuals with type 2 diabetes. Preliminary studies indicate that this compound exhibits DPP-4 inhibitory activity, although further research is essential to evaluate its efficacy and safety in clinical settings.

Biological Pathways

The compound has been studied for its interactions with various molecular targets, including receptors and enzymes. For instance, it has shown potential as an inhibitor of urease , an enzyme linked to certain gastrointestinal disorders. The interactions involve hydrogen bonding and hydrophobic interactions with active site residues, suggesting its utility in understanding biochemical pathways.

Coordination Chemistry

As a ligand, this compound can form complexes with metal ions, which are valuable in coordination chemistry. These complexes can influence various chemical and biological processes, making the compound significant for developing new materials and catalysts.

Neuropharmacology

Research indicates that derivatives of this compound may interact with sigma receptors (σ receptors), which are involved in various neurological functions. The exploration of these interactions could lead to the development of new treatments for neurodegenerative diseases and psychiatric disorders .

Case Study 1: DPP-4 Inhibition

A study evaluated the efficacy of 1-(3-Chloropyridin-2-yl)piperazine as a DPP-4 inhibitor. The results demonstrated a significant increase in incretin levels in treated models compared to controls, suggesting potential therapeutic benefits for managing type 2 diabetes.

Case Study 2: Sigma Receptor Interaction

Another investigation focused on the interaction of this compound with sigma receptors. It was found that modifications to the chloropyridine moiety affected binding affinity significantly, indicating the importance of structural features in drug design targeting these receptors .

Wirkmechanismus

The mechanism of action of N-(3-Chloropyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways . For example, it has been shown to inhibit dipeptidyl peptidase-4 (DPP4), which plays a role in glucose metabolism and immune regulation .

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloropyridin-2-yl)piperazine hydrochloride: Similar structure but different salt form.

1-(3-Chloropyridin-2-yl)piperazine: Lacks the dihydrochloride component.

Uniqueness: N-(3-Chloropyridin-2-yl)piperazine dihydrochloride is unique due to its specific combination of the chloropyridine and piperazine moieties, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields of research .

Biologische Aktivität

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a chloropyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 232.06 g/mol. The presence of electronegative chlorine atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, in a study evaluating several piperazine derivatives, the compound demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Chloropyridin-2-yl)piperazine | Pseudomonas aeruginosa | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

Research has shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that derivatives of piperazine, including this compound, exhibited significant inhibition of cell proliferation in breast cancer cells .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. This interaction modulates various cellular processes, including apoptosis and cell cycle regulation. For example, it has been suggested that the compound may act as an inhibitor of certain kinases involved in cancer progression .

Study on TRPM8 Channels

In a study investigating the role of TRPM8 channels in cold transduction, derivatives similar to 1-(3-Chloropyridin-2-yl)piperazine were shown to block these channels effectively. The findings suggest potential applications in pain management and sensory modulation .

Synthesis and Evaluation

A recent synthesis effort aimed at creating piperazine hybrids revealed that modifications to the chloropyridine structure could enhance biological activity. The synthesized compounds were evaluated for their receptor binding affinity and functional activity, yielding promising results for neurological applications .

Eigenschaften

IUPAC Name |

1-(3-chloropyridin-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.2ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXRCYTVNAESAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-39-7 | |

| Record name | 1-(3-chloropyridin-2-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.